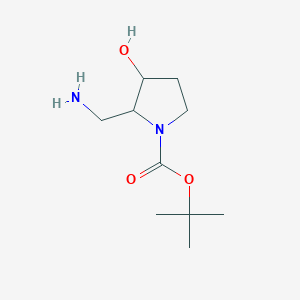
(2R,3S)-1-Boc-2-(aminomethyl)-3-hydroxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent any unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxyl group, converting it into a carbonyl group.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics .
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate: This compound shares a similar structure but may have different functional groups or substituents, leading to variations in reactivity and applications.
tert-butyl (2R,3S)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate: Another similar compound with slight modifications in its structure, which can affect its chemical and biological properties
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3 |
InChI Key |
SSPONZFWUHWNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















